[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride - 1609399-77-0

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride

Catalog Number: EVT-1721545
CAS Number: 1609399-77-0
Molecular Formula: C10H17Cl2N3
Molecular Weight: 250.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antifolates: These compounds act as inhibitors of dihydrofolate reductase (DHFR) [], a key enzyme involved in folate metabolism and crucial for cell growth and proliferation. By inhibiting DHFR, these compounds exhibit potent antitumor activity against various cancer cell lines [].
  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: CRF1 receptors are implicated in stress responses and anxiety disorders []. Cyclopenta[d]pyrimidine-based antagonists of CRF1 receptors show promise as potential therapeutic agents for treating anxiety and related conditions [].
  • γ-Secretase Modulators (GSMs): These compounds modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease (AD) pathogenesis []. GSMs selectively reduce the production of the more toxic Aβ1-42 peptide without affecting the processing of other γ-secretase substrates, offering a potential therapeutic strategy for AD [].
  • Histamine H4 Receptor Inhibitors: This receptor subtype is involved in inflammatory and immune responses. Some cyclopenta[d]pyrimidine derivatives have been identified as H4 receptor inhibitors and explored for their potential in treating tinnitus and vestibular disorders [, , ].
Synthesis Analysis
  • Condensation reactions: Employing starting materials containing the pyrimidine and cyclopentane moieties, followed by cyclization to form the fused ring system [, ].
  • Recyclization reactions: Utilizing existing heterocyclic compounds, such as 5-amino-oxazoles, as precursors and subjecting them to rearrangements under specific reaction conditions to form the cyclopenta[d]pyrimidine scaffold [].
Molecular Structure Analysis

The molecular structure of cyclopenta[d]pyrimidines plays a crucial role in their biological activity. The planar nature of the fused ring system, along with the presence of specific substituents, influences their interactions with target proteins and receptors. Techniques like X-ray crystallography [] can provide detailed structural information, revealing key intermolecular interactions and aiding in structure-activity relationship studies.

Mechanism of Action
  • DHFR inhibition: Competitive binding to the enzyme's active site, preventing the conversion of dihydrofolate to tetrahydrofolate, essential for nucleotide biosynthesis [].
  • CRF1 receptor antagonism: Binding to and blocking the receptor, preventing CRF-mediated downstream signaling pathways involved in stress and anxiety responses [].
  • γ-secretase modulation: Allosterically modulating the enzyme's activity, shifting the cleavage preference of amyloid-β precursor protein towards less amyloidogenic peptides [].
  • H4 receptor antagonism: Blocking the receptor's activity and interfering with downstream signaling pathways involved in inflammation and immune responses [, , ].
Applications
  • Anticancer agents: Targeting rapidly dividing cancer cells by inhibiting DHFR, offering potential therapeutic strategies for various cancers [].
  • Anxiolytics: Antagonizing CRF1 receptors to alleviate symptoms of anxiety and stress-related disorders [].
  • Potential treatments for Alzheimer's disease: Modulating γ-secretase activity to reduce Aβ1-42 levels and potentially slow down disease progression [].
  • Anti-inflammatory and immunomodulatory agents: Targeting H4 receptors to treat inflammatory conditions, allergies, and autoimmune diseases [, , ].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (1)

  • Compound Description: This compound, denoted as (1), serves as a highly potent inhibitor of dihydrofolate reductase (DHFR) and exhibits significant antitumor activity. It demonstrates greater potency than methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting the growth of various tumor cell lines, including P388 (MTX-sensitive and MTX-resistant), colon 26, and KB. []
  • Relevance: This compound shares the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold with [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride. The key structural difference lies in the presence of a 2,4-diamino substituent on the pyrimidine ring and a propylbenzoyl-L-glutamic acid side chain at the 5-position in (1), as opposed to a 4-methyl substituent and a 2-ethylamine side chain in the target compound. []

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one

  • Compound Description: This compound, known as Ipatasertib, acts as an AKT inhibitor and finds application in the treatment of diseases like cancer. []

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

  • Compound Description: Identified as BMS-932481, this compound belongs to a class of molecules called γ-secretase modulators (GSMs). GSMs possess the unique ability to selectively reduce the production of amyloid-β peptide (Aβ), specifically the 42-amino acid form (Aβ1-42), while potentially decreasing Aβ1-40 levels and simultaneously increasing shorter Aβ peptides such as Aβ1-38 and Aβ1-37. These characteristics make GSMs a promising therapeutic approach for Alzheimer’s disease (AD) due to their selective modulation of Aβ production and their lack of interference with other γ-secretase substrates. []

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

  • Compound Description: BMS-986133 is another γ-secretase modulator (GSM), similar to BMS-932481. It demonstrates high potency in vitro and displays dose- and time-dependent activity in vivo. BMS-986133 exhibits consistent pharmacological effects across various species, including rats, dogs, monkeys, and humans. Like other GSMs, it reduces Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37 levels. This consistent activity across species supports its potential therapeutic application in AD. []

4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-7-(2,4-dichlorophenyl)-2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (4 fi)

  • Compound Description: Compound 4 fi belongs to a new class of potent and selective CRF1 receptor antagonists. It displays low plasma clearance, good oral bioavailability, and high brain penetration, contributing to its outstanding pharmacokinetic profile. Due to these favorable characteristics, 4 fi, when administered orally, produces a dose-dependent “anxiolytic-like” effect by decreasing the vocalization of rat pups. []
  • Relevance: Although 4 fi belongs to the dihydropyrrolo[2,3-d]pyrimidine class, which is structurally similar to the cyclopenta[d]pyrimidine class of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride, it features a pyrrole ring fused to the pyrimidine core instead of a cyclopentane ring. Additionally, 4 fi bears a 4-(4-bromo-3-methyl-1H-pyrazol-1-yl) substituent and a 7-(2,4-dichlorophenyl) group, contrasting with the substituents in the target compound. []

Properties

CAS Number

1609399-77-0

Product Name

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride

IUPAC Name

2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine;dihydrochloride

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

InChI

InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H

InChI Key

AWCHKABKMUJJGI-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl

Canonical SMILES

CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.